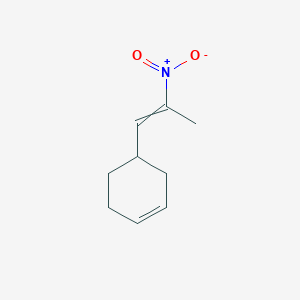
Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
The synthesis of Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The introduction of the fluorenyl group can be achieved through a Friedel-Crafts acylation reaction, where the fluorenyl ketone is reacted with the benzothiazole intermediate. The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid. The didecyl groups can be added through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and other green chemistry techniques can also be employed to enhance the efficiency and sustainability of the synthesis process.
Analyse Des Réactions Chimiques
Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions to form corresponding oxides.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common reagents used in these reactions include halogens (chlorine, bromine), nitric acid, sulfuric acid, and various reducing agents like hydrogen gas and palladium catalysts. Major products formed from these reactions include substituted benzothiazoles, amino derivatives, and various oxidized products.
Applications De Recherche Scientifique
Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Benzothiazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic materials due to its photoluminescent properties.
Mécanisme D'action
The mechanism of action of Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. The fluorenyl group can enhance the compound’s ability to intercalate with DNA, potentially leading to anticancer activity.
Comparaison Avec Des Composés Similaires
Similar compounds to Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- include other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Used as a rubber vulcanization accelerator.
2-Phenylbenzothiazole: Explored for its anticancer activity.
The uniqueness of Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
262607-33-0 |
|---|---|
Formule moléculaire |
C40H52N2O2S |
Poids moléculaire |
624.9 g/mol |
Nom IUPAC |
2-(9,9-didecyl-7-nitrofluoren-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C40H52N2O2S/c1-3-5-7-9-11-13-15-19-27-40(28-20-16-14-12-10-8-6-4-2)35-29-31(39-41-37-21-17-18-22-38(37)45-39)23-25-33(35)34-26-24-32(42(43)44)30-36(34)40/h17-18,21-26,29-30H,3-16,19-20,27-28H2,1-2H3 |
Clé InChI |
VDPXUBKYXKMVEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)[N+](=O)[O-])CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


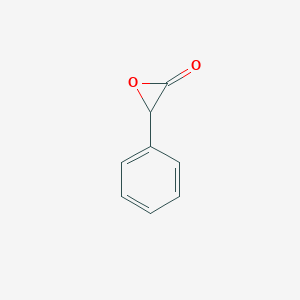
![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)

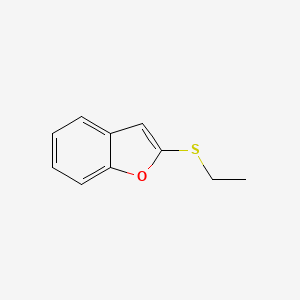
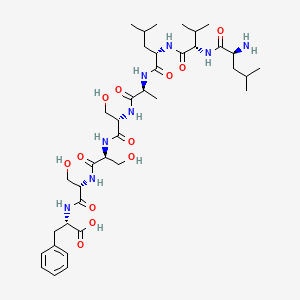

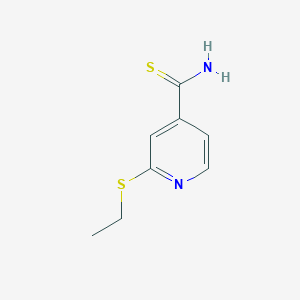
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)

